1-(4-Methoxy-2-methylphenyl)-3-naphthalen-1-ylthiourea
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Overview
Description
1-(4-Methoxy-2-methylphenyl)-3-naphthalen-1-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-Methoxy-2-methylphenyl)-3-naphthalen-1-ylthiourea typically involves the reaction of 4-methoxy-2-methylaniline with naphthalen-1-yl isothiocyanate. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
1-(4-Methoxy-2-methylphenyl)-3-naphthalen-1-ylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isothiocyanate.
Scientific Research Applications
1-(4-Methoxy-2-methylphenyl)-3-naphthalen-1-ylthiourea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antiviral, and antibacterial properties.
Biological Studies: The compound is used in biological assays to study its effects on various cell lines and its potential as a therapeutic agent.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2-methylphenyl)-3-naphthalen-1-ylthiourea involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, inhibiting their activity and thereby affecting various biological pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
1-(4-Methoxy-2-methylphenyl)-3-naphthalen-1-ylthiourea can be compared with other thiourea derivatives such as:
- 1-(4-Methoxyphenyl)-3-phenylthiourea
- 1-(2-Methylphenyl)-3-naphthalen-1-ylthiourea
- 1-(4-Methoxy-2-methylphenyl)-3-phenylthiourea
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and chemical reactivity.
Properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-naphthalen-1-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-12-15(22-2)10-11-17(13)20-19(23)21-18-9-5-7-14-6-3-4-8-16(14)18/h3-12H,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRKPHRULDJZLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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